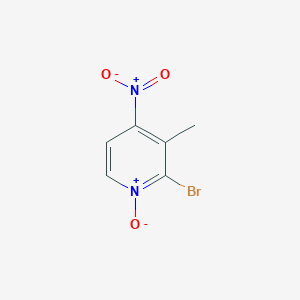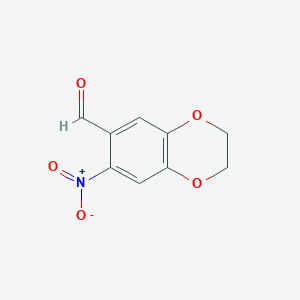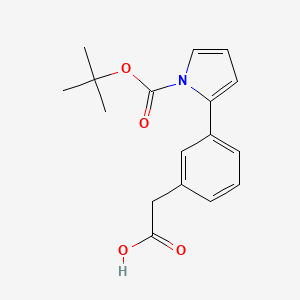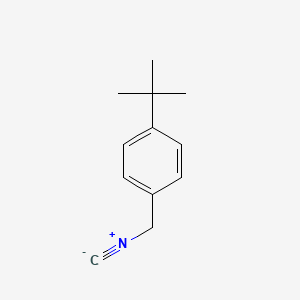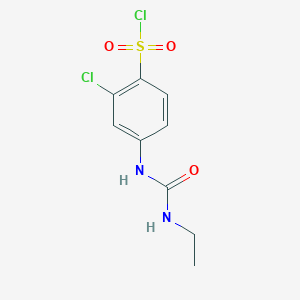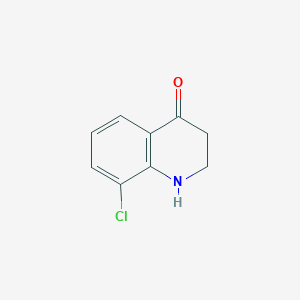
8-氯-2,3-二氢-1H-喹啉-4-酮
描述
8-Chloro-2,3-dihydro-1H-quinolin-4-one , also known as 8-chloro-3,4-dihydroquinolin-2(1H)-one , is a nitrogen-containing heterocyclic compound. It serves as a core structural component in various biologically active molecules. The quinolinone scaffold has drawn attention due to its potential pharmacological applications .
Molecular Structure Analysis
The molecular structure of 8-Chloro-2,3-dihydro-1H-quinolin-4-one consists of a quinolinone ring with a chlorine atom at the 8-position. The fused bicyclic system provides rigidity and contributes to its biological activity. Understanding the spatial arrangement of atoms within this structure is crucial for predicting its interactions with biological targets .
Chemical Reactions Analysis
8-Chloro-2,3-dihydro-1H-quinolin-4-one can participate in various chemical reactions. These reactions may involve functionalization of the quinolinone ring, substitution at the 8-position, or modification of the carbonyl group. Researchers have explored synthetic routes to access modified DHQ derivatives with diverse biological properties .
Physical And Chemical Properties Analysis
科学研究应用
合成和细胞毒性
- 合成和衍生物: 8-氯-2,3-二氢-1H-喹啉-4-酮用于合成各种杂环喹喙醌,如11H-吲哚[3,2-c]喹喙二酮。这些衍生物通过费歇尔吲哚合成等过程获得,并表现出显著的细胞毒性性质 (Helissey et al., 1989)。
配位化学
- 金属配位: 这种化合物在配位化学中表现出与金属如锌和汞特别的适应性。8-氯-2,3-二氢-1H-喹啉-4-酮的衍生物的多样配位模式为金属中心提供了各种环境,表明在材料科学和催化中具有潜在应用 (Ardizzoia et al., 2010)。
结构和反应性
- 结构分析和反应性: 对从8-氯-2,3-二氢-1H-喹啉-4-酮合成的3-羟基-2-苯基喹喙-4(1H)-酮的氯衍生物的结构和反应性进行了研究,这些衍生物已被研究其细胞静止性质。这些研究有助于理解生物活性的结构基础和潜在的药用应用 (Hradil et al., 2004)。
生物活性
- 光化学治疗剂: 8-氯-2,3-二氢-1H-喹啉-4-酮的一些衍生物表现出抑制拓扑异构酶II和潜在用作光化学治疗剂的生物活性。它们的性质,如对DNA的光结合和缺乏致突变性或皮肤光毒性,使它们成为进一步研究癌症治疗的候选物 (Chilin et al., 2003)。
复杂合成
- 用于潜在应用的复杂合成: 探索了从8-氯-2,3-二氢-1H-喹啉-4-酮衍生的二甲基锡(IV)喹啉-8-醇酸盐的合成和结构研究。这些研究有助于理解复杂化学结构及其在各个领域的潜在应用 (Basu Baul et al., 2013)。
抗菌和抗肿瘤活性
- 与衍生物的钯(II)配合物: 对[Pd(XQ)2]配合物的研究,其中XQ包括8-氯-2,3-二氢-1H-喹啉-4-酮的衍生物,揭示了它们在含有生物活性配体的低维化合物中的潜力。这些配合物已被分析其结构、热稳定性和抗菌活性,表明它们在药物化学和材料科学中的相关性 (Vranec & Potočňák, 2013)。
DNA插入和癌症治疗
- DNA插入和抗癌活性: 8-氯-2,3-二氢-1H-喹啉-4-酮的某些衍生物,如氯-PTQ和吗啉基-PTQ,表现出与DNA插入的能力,导致在癌症治疗中的潜在应用。它们对各种癌细胞系的高结合亲和力和诱导DNA结构的螺旋性使它们在细胞毒性方面引人注目 (Shahabuddin et al., 2009)。
聚合物合成和抗菌活性
- Copolymer Synthesis for Antimicrobial Applications: 合成来自4-氯-3-甲基苯甲基丙烯酸酯和8-喹啉基丙烯酸酯的共聚物,这些是8-氯-2,3-二氢-1H-喹啉-4-酮的衍生物。这些共聚物对细菌、真菌和酵母表现出显著的抗微生物活性,表明它们有潜在用途于生物医学应用 (Patel et al., 2005)。
阿尔茨海默病研究
- 抗阿尔茨海默病药物: 来自8-氯-2,3-二氢-1H-喹啉-4-酮的吖啶-香豆酮和喹啉-香豆酮杂化物已被合成并评估为潜在的抗阿尔茨海默病药物。这些化合物显示出在抑制胆碱酯酶和β-分泌酶方面的潜力,这在阿尔茨海默病治疗中至关重要 (Najafi et al., 2016)。
生物系统中的锌感知
- 生物锌感知: 来自8-氯-2,3-二氢-1H-喹啉-4-酮的化合物如QZ1和QZ2已被开发用于感知生物Zn(II)。这些化合物表现出低背景荧光和高发射性Zn(II)络合物,使它们在生物研究和潜在医学应用中有用 (Nolan et al., 2005)。
安全和危害
未来方向
属性
IUPAC Name |
8-chloro-2,3-dihydro-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c10-7-3-1-2-6-8(12)4-5-11-9(6)7/h1-3,11H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZZZSAMIAZSIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C1=O)C=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351468 | |
| Record name | 8-Chloro-2,3-dihydro-1H-quinolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26665546 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
8-Chloro-2,3-dihydro-1H-quinolin-4-one | |
CAS RN |
21617-11-8 | |
| Record name | 8-Chloro-2,3-dihydro-1H-quinolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



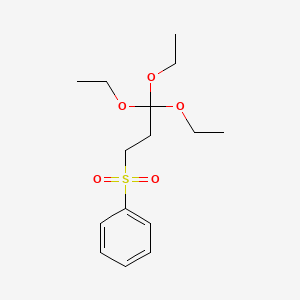
![pentasodium;2-[[5-[(Z)-[3-[[bis(carboxylatomethyl)amino]methyl]-2-methyl-4-oxo-5-propan-2-ylcyclohexa-2,5-dien-1-ylidene]-(2-sulfonatophenyl)methyl]-2-hydroxy-6-methyl-3-propan-2-ylphenyl]methyl-(carboxylatomethyl)amino]acetate](/img/structure/B1620918.png)
![1-Hydroxy-5-nitrospiro[benzimidazole-2,1'-cyclohexane]-4-imine](/img/structure/B1620919.png)
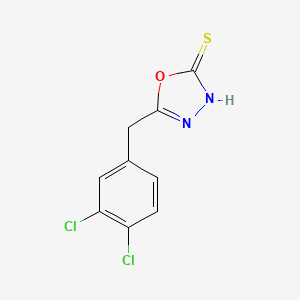
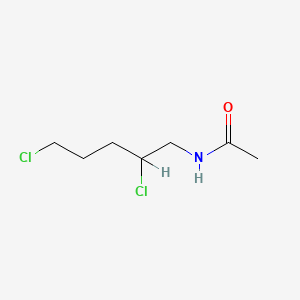
![9-chloro-5-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-amine](/img/structure/B1620923.png)
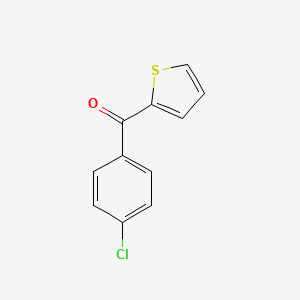
![1-{5-[2-(Trifluoromethoxy)phenyl]-2-furyl}ethan-1-one](/img/structure/B1620925.png)
![2-({[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methyl}thio)aniline](/img/structure/B1620926.png)
